Ala-Ala-Val-Ala p-nitroanilide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-aminopropanoylamino)propanoylamino]-3-methyl-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O6/c1-10(2)16(25-19(29)13(5)22-17(27)11(3)21)20(30)23-12(4)18(28)24-14-6-8-15(9-7-14)26(31)32/h6-13,16H,21H2,1-5H3,(H,22,27)(H,23,30)(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDBEYLQKXTZOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399405 | |
| Record name | Ala-Ala-Val-Ala p-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102185-27-3 | |
| Record name | Ala-Ala-Val-Ala p-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ala-Ala-Val-Ala p-nitroanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Functionalization Strategies of Oligopeptide P Nitroanilides for Biochemical Applications
General Methodologies for Peptide Synthesis of p-Nitroanilide Conjugates
The synthesis of oligopeptide p-nitroanilides like Ala-Ala-Val-Ala p-nitroanilide is most commonly achieved through solid-phase peptide synthesis (SPPS). smolecule.com This methodology offers a streamlined and efficient route to building the peptide chain on a solid support.
The general process of SPPS for these conjugates involves several key steps:
Attachment to Resin : The synthesis begins with the attachment of the first amino acid to a solid polymer resin. smolecule.com
Sequential Coupling : The peptide chain is elongated through the sequential addition of N-terminally protected amino acids. Each coupling step requires an activating agent to facilitate the formation of the peptide bond. Commonly used activating agents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC). smolecule.com Automated peptide synthesizers can be employed to enhance reproducibility and scale up production.
Coupling to p-nitroaniline : The C-terminal amino acid of the peptide sequence is coupled to p-nitroaniline to form the crucial p-nitroanilide linkage that provides the chromogenic property.
Cleavage and Deprotection : Once the full peptide sequence is assembled, it is cleaved from the solid resin. A strong acid, often a mixture including trifluoroacetic acid (TFA), is used for this purpose. smolecule.com This step also removes the various protecting groups from the amino acid side chains and the N-terminus, yielding the final product. smolecule.com
Purification : The crude peptide is then purified, typically using high-performance liquid chromatography (HPLC), to achieve a high degree of purity (often >98%) required for sensitive biochemical assays.
Role of N-Terminal Protecting Groups (e.g., succinyl, methoxysuccinyl) in Substrate Design and Performance
The N-terminus of the peptide substrate is often modified with a protecting group, which plays a significant role in the substrate's performance, including its stability and specificity.
Succinyl Group: The succinyl group (also known as 3-carboxypropionyl) is a common N-terminal modification for elastase substrates like Succinyl-Ala-Ala-Val-Ala p-nitroanilide. nih.gov A simple synthesis for 3-carboxypropionyl-Ala-Ala-Val-4-nitroanilide has been described, highlighting its utility as a specific substrate for human leukocyte elastase. nih.gov The addition of the succinyl group can enhance the substrate's interaction with the target enzyme and improve its solubility characteristics. For instance, N-Succinyl-Ala-Ala-Ala-p-nitroanilide is used as a chromogenic substrate for enzymes like chymotrypsin-like serine protease and pancreatic elastase. scientificlabs.ie The succinyl moiety can also influence the substrate's resistance to non-specific enzymatic degradation.
Methoxysuccinyl Group: Similar to the succinyl group, the methoxysuccinyl group is used to create sensitive chromogenic substrates. N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide (MeOSuc-AAPV-pNA) is a notable example, serving as a sensitive substrate for proteinase 3 (PR3) and neutrophil elastase. aksci.com This modification is crucial in designing substrates for specific research applications, such as studying inflammatory processes and cystic fibrosis, where these proteases are active. aksci.com The hydrolysis of MeOSuc-AAPV-pNA can be monitored spectrophotometrically, but it is not a suitable substrate for other proteases like cathepsin G or chymotrypsin, demonstrating the specificity conferred by the combination of the peptide sequence and the N-terminal group. aksci.com
The choice of the N-terminal protecting group is a key aspect of substrate design, influencing stability, solubility, and enzyme-binding affinity.
Rational Design of Peptide Sequence Modifications for Enhanced Specificity
The amino acid sequence of the peptide substrate is the primary determinant of its specificity for a particular protease. Rational design involves modifying this sequence to enhance its selectivity and efficiency for a target enzyme.
The tetrapeptide sequence Ala-Ala-Val-Ala is recognized by elastases. However, subtle changes to this sequence can dramatically alter its enzyme specificity. A quantitative structure-activity relationship (QSAR) study synthesized one hundred different Suc-X-Y-Ala-pNA peptides to analyze how variations in the amino acid side chains at different positions affect the reaction constants (Km and kcat) with porcine pancreatic elastase. nih.gov This systematic approach demonstrated that the contribution of amino acid side chains to the kinetic parameters is additive, providing a framework for designing more potent and specific substrates. nih.gov
For example:
N-Succinyl-Ala-Ala-Ala-p-nitroanilide : This sequence shows higher specificity for elastase compared to other sequences but may be less versatile. It is used as a substrate for screening elastase activity from various sources. scientificlabs.ie
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide : Replacing Val-Ala with Pro-Phe shifts the specificity towards chymotrypsin-like proteases, such as cathepsin G and subtilisin, due to the preference of these enzymes for a large hydrophobic residue like Phenylalanine at the cleavage site.
N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide : This substrate is designed for human neutrophil elastase (HNE) and proteinase 3. aksci.comuminho.pt The Ala-Ala-Pro-Val sequence is a specific cleavage site for HNE. uminho.pt
Research Findings
Kinetic Parameters of Elastase Substrates
The following table summarizes the kinetic constants for different peptide substrates with their target elastases, demonstrating how sequence and N-terminal modifications affect enzyme affinity (Km) and catalytic turnover rate (kcat).
| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | Source(s) |
| 3-Carboxypropionyl-Ala-Ala-Val-4-nitroanilide | Human Leukocyte Elastase | 1.0 | 8.7 | nih.gov |
| 3-Carboxypropionyl-Ala-Ala-Val-4-nitroanilide | Porcine Pancreatic Elastase | 9.1 | 1.4 | nih.gov |
Peptide Substrate Specificity
This table highlights how variations in the peptide sequence lead to specificity for different proteases.
| Substrate | Peptide Sequence | Target Enzyme(s) | Source(s) |
| Succinyl-Ala-Ala-Ala-p-nitroanilide | Ala-Ala-Ala | Pancreatic Elastase, Serine Endopeptidase | scientificlabs.ie |
| Succinyl-Ala-Ala-Val-Ala p-nitroanilide | Ala-Ala-Val-Ala | Elastase, Subtilisin | |
| N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | Ala-Ala-Pro-Phe | Chymotrypsin-like proteases (Cathepsin G, Subtilisin) | |
| N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide | Ala-Ala-Pro-Val | Neutrophil Elastase, Proteinase 3 (PR3) | aksci.com |
Enzymatic Activity Characterization of Proteases Utilizing Ala Ala Val Ala P Nitroanilide Substrates
Quantification of Proteolytic Activity through p-Nitroaniline Release
The core principle behind using Ala-Ala-Val-Ala p-nitroanilide as a substrate is the enzymatic cleavage of the amide bond between the valine (or terminal alanine) residue and the p-nitroaniline (pNA) molecule. This hydrolysis reaction releases p-nitroaniline, a chromogenic substance that is yellow in solution. The rate of pNA release is directly proportional to the enzymatic activity under specific conditions.
Spectrophotometric Detection Methodologies and Optimal Wavelengths (e.g., 405 nm, 410 nm)
The quantification of released p-nitroaniline is typically achieved through spectrophotometry. taylorandfrancis.com The liberated pNA absorbs light in the visible spectrum, with a maximum absorbance generally observed around 380 nm. google.com However, for practical applications in enzyme assays, wavelengths of 405 nm or 410 nm are commonly employed. taylorandfrancis.comtandfonline.com This is because at these wavelengths, the absorbance of the unhydrolyzed substrate is negligible, minimizing background interference and providing a clear signal corresponding to the product formation. tandfonline.com The increase in absorbance at these wavelengths is monitored over time to determine the reaction rate. kjom.org The molar absorptivity of p-nitroaniline at 405 nm is a key parameter for calculating the absolute enzyme activity, with reported values around 9,800 M⁻¹cm⁻¹. tandfonline.com
Optimization of Reaction Conditions for Hydrolysis (pH, temperature, buffer systems, ionic strength)
To accurately characterize enzymatic activity, it is essential to optimize the reaction conditions for the hydrolysis of this compound. These conditions significantly influence the rate of the enzymatic reaction.
pH: The optimal pH for hydrolysis varies depending on the specific protease being studied. For instance, a chymotrypsin-like serine protease from Thermoplasma volcanium exhibits its highest activity at a neutral pH of 7.0 and maintains over 80% of its activity between pH 6.0 and 8.0. tandfonline.comnih.gov In contrast, some subtilisins (B1170691) show broad pH optima in the alkaline range, from pH 8.5 to 11.5. nih.gov Assays for human leukocyte elastase are often conducted at a pH of 7.5.
Temperature: Temperature also plays a critical role in enzyme kinetics. The protease from T. volcanium has an optimal temperature of 50°C. tandfonline.comnih.gov Studies on other proteases have identified optimal temperatures ranging from 25°C to 55°C. kjom.orgnih.gov For example, a protease from an Antarctic bacterium showed maximal activity at 25°C. kjom.org
Buffer Systems: The choice of buffer is crucial for maintaining the optimal pH and providing a suitable environment for the enzyme. Commonly used buffers include HEPES and Tris-HCl. nih.gov For instance, assays for human neutrophil elastase have been performed in 0.1 M HEPES buffer. nih.gov
Ionic Strength: The ionic strength of the reaction mixture, often adjusted with salts like NaCl, can also impact enzyme activity. Assays for human leukocyte elastase have been conducted in buffers containing 0.5 M NaCl to ensure optimal conditions. nih.gov The presence of certain divalent cations, such as Ca²⁺ and Mg²⁺, can enhance the activity of some proteases. nih.gov
Substrate Hydrolysis by Specific Protease Classes and Enzymes
This compound is particularly useful for studying the activity of specific classes of proteases, most notably serine proteases.
Human Leukocyte Elastase (HLE) Activity Measurement
Human Leukocyte Elastase (HLE), a serine protease involved in inflammation and tissue degradation, readily hydrolyzes this compound and its derivatives. scientificlabs.ie This substrate is frequently used to measure HLE activity in various biological samples and to screen for potential inhibitors. oup.comnih.gov The rate of p-nitroaniline release, monitored at 410 nm, provides a direct measure of HLE's catalytic activity. nih.govoup.com The specificity of HLE for substrates with a valine residue at the P1 position makes this compound a suitable choice for its characterization.
Subtilisin Family Proteases (e.g., Subtilisin YaB, Aqualysin I, Subtilisin BPN', Subtilisin Carlsberg)
The subtilisin family of serine proteases, which have significant industrial applications, also demonstrates activity towards this compound. google.com While they often show a preference for substrates with aromatic or large hydrophobic residues at the P1 position, they can still hydrolyze peptides with smaller aliphatic residues like valine and alanine (B10760859). nih.govuniprot.org For example, a protease from an Antarctic bacterium was tested for its ability to hydrolyze a variety of synthetic peptides, including N-succinyl-Ala-Ala-Val-Ala-p-nitroanilide. kjom.org Subtilisin Carlsberg, a well-characterized member of this family, has been studied using a range of p-nitroanilide substrates to determine its specificity and catalytic efficiency. nih.govuniprot.org
Chymotrypsin-like Serine Proteases (e.g., Cathepsin G, Thermoplasma volcanium Protease)
Chymotrypsin-like serine proteases are another class of enzymes that can hydrolyze this compound. While these enzymes typically prefer substrates with large hydrophobic residues like phenylalanine or leucine (B10760876) at the P1 position, they can exhibit broader specificity. The chymotrypsin-like protease from the archaeon Thermoplasma volcanium was found to hydrolyze N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide, although with lower efficiency compared to its preferred substrates. tandfonline.comnih.gov This indicates that while not the optimal substrate, this compound can still be used to detect and characterize the activity of certain chymotrypsin-like proteases. Cathepsin G, another chymotrypsin-like enzyme, is also often assayed using p-nitroanilide substrates.
Proteinase 3 (PR3) Activity
Proteinase 3 (PR3) is a serine protease found in the azurophilic granules of neutrophils. Its substrate specificity is a critical factor in understanding its physiological and pathological roles. Analysis of peptides generated from insulin (B600854) chain digestion and activity profiles against various chromogenic synthetic peptide substrates have shown that PR3 preferentially cleaves substrates with small, uncharged, aliphatic amino acids at the P1 position (the amino acid residue on the N-terminal side of the scissile bond). nih.gov The most favored residues are alanine, valine, and serine. nih.gov This elastase-like specificity is consistent with the significant sequence homology between PR3 and human neutrophil elastase (HNE) at their respective substrate-binding sites. nih.govresearchgate.net
The catalytic efficiency of PR3 is greatly influenced by the amino acid sequence of the substrate. While direct kinetic data for the hydrolysis of this compound by PR3 is not extensively documented in the literature, the presence of Valine at the P2 position and Alanine at the P1 position aligns with the known preferences of the enzyme. However, studies often utilize alternative, more specific, or sensitive substrates to measure PR3 activity, partly because the structural similarities between PR3 and HNE can lead to overlapping substrate activities. ersnet.org
For context, a commonly used, though not entirely specific, "elastase" substrate is N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide. While this substrate is more readily cleaved by HNE, it is also hydrolyzed by PR3. The kinetic parameters for PR3 with this similar substrate have been reported, providing an insight into the enzyme's activity on tetrapeptide-p-nitroanilides. For instance, one study determined the catalytic efficiency (kcat/Km) of PR3 with N-methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide to be 499 M⁻¹s⁻¹. In contrast, the efficiency for HNE with the same substrate was significantly higher at 33,915 M⁻¹s⁻¹, highlighting the differences in their catalytic action even with similar substrates.
The development of more selective substrates, often utilizing Fluorescence Resonance Energy Transfer (FRET), has been a focus of research to allow for the distinct measurement of PR3 activity in the presence of other proteases like HNE. researchgate.netersnet.org
Other Relevant Proteases and Peptidases (e.g., Dipeptidyl Peptidases)
The chromogenic substrate N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide is utilized to characterize the activity of various proteases beyond PR3, particularly from microbial sources. scientificlabs.co.uksigmaaldrich.com
A chymotrypsin-like serine protease purified from the thermoacidophilic archaeon Thermoplasma volcanium demonstrated the ability to hydrolyze a range of synthetic substrates. tandfonline.com While its highest activity was observed with substrates having large hydrophobic or aromatic residues at the P1 position (characteristic of chymotrypsin), it also showed activity against elastase-type substrates. N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide was hydrolyzed by this enzyme, although with what was described as relatively low efficiency compared to its preferred substrates. tandfonline.com
Similarly, proteases from several bacterial species have been tested with this substrate. An alkaline protease from Bacillus pumilus (DHAP) and the mesophilic subtilisin Carlsberg are known to use N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide as a substrate. scientificlabs.co.uksigmaaldrich.com A study on a cold-active protease, Pro21717, from the Antarctic bacterium Pseudoalteromonas arctica, also assessed its activity on this substrate. kjom.org The results indicated that Pro21717 had a broad substrate range but showed lower activity towards N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide compared to other synthetic peptides like N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. kjom.org Conversely, a multicatalytic alkaline serine protease from Bacillus amyloliquefaciens showed no measurable hydrolysis of N-succinyl-Ala-Ala-Val-pNA. koreascience.kr
The table below summarizes the relative activity of the Pseudoalteromonas arctica protease (Pro21717) on various synthetic substrates.
| Substrate | Relative Activity (%) |
|---|---|
| N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (AAPF) | 100 |
| N-succinyl-Ala-Ala-Pro-Leu-p-nitroanilide (AAPL) | 44.3 |
| N-succinyl-Ala-Ala-Val-Ala p-nitroanilide (AAVA) | Low Activity |
| N-succinyl-Ala-Ala-Ala-p-nitroanilide (AAA) | Low Activity |
| N-succinyl-Gly-Gly-Phe-p-nitroanilide (GGF) | Low Activity |
Regarding dipeptidyl peptidases (DPPs), their action typically involves cleaving dipeptides from the N-terminus of a polypeptide chain. While they would not hydrolyze the full tetrapeptide this compound at the Ala-pNA bond, their specificity for dipeptide sequences is relevant. A dipeptidyl peptidase purified from the anaerobic bacterium Porphyromonas gingivalis was shown to hydrolyze p-nitroanilide derivatives of dipeptides ending in Alanine, such as Lys-Ala-pNA, Ala-Ala-pNA, and Val-Ala-pNA. oup.comnih.gov This indicates a strict specificity for Alanine at the P1' position. Other studies on human dipeptidyl peptidases, such as DPP8, have shown that the cleavage of Val-Ala-pNA is significantly reduced compared to DPP IV, suggesting that DPP8 is less effective at cleaving substrates with Alanine at the P1 position. sci-hub.se
Mechanistic Enzymology and Catalytic Dynamics of Ala Ala Val Ala P Nitroanilide Cleavage
Elucidation of the Hydrolytic Mechanism: Role of the Catalytic Triad (B1167595) and Acyl-Enzyme Intermediate Formation
The hydrolysis of Ala-Ala-Val-Ala p-nitroanilide by serine proteases like elastase proceeds through a well-established two-step mechanism involving a catalytic triad and the formation of a covalent acyl-enzyme intermediate. The catalytic triad, typically composed of serine, histidine, and aspartate residues, is the functional core of the enzyme's active site. worthington-biochem.com
The process initiates with the substrate binding to the enzyme's active site. The catalytic cycle begins with the histidine residue, acting as a general base, abstracting a proton from the serine's hydroxyl group. nih.gov This enhances the nucleophilicity of the serine oxygen, enabling it to launch a nucleophilic attack on the carbonyl carbon of the scissile peptide bond in the substrate (the Val-p-nitroanilide bond in this case). worthington-biochem.comnih.gov This attack forms a transient, high-energy tetrahedral intermediate.
The collapse of this tetrahedral intermediate is facilitated by the histidine residue, now acting as a general acid, donating a proton to the nitrogen of the p-nitroanilide leaving group. This results in the cleavage of the peptide bond and the release of the first product, p-nitroaniline, which is a yellow-colored compound that can be monitored spectrophotometrically. Simultaneously, a covalent acyl-enzyme intermediate is formed, where the remaining part of the substrate (Ala-Ala-Val-Ala) is ester-linked to the active site serine. nih.govnih.gov
The second phase of the reaction, deacylation, involves the hydrolysis of the acyl-enzyme intermediate. A water molecule from the solvent enters the active site and is activated by the histidine residue, which again acts as a general base. The activated water molecule, now a potent nucleophile, attacks the carbonyl carbon of the acyl-enzyme ester bond, forming another tetrahedral intermediate. The collapse of this second intermediate, facilitated by the protonated histidine acting as a general acid, leads to the release of the second product (the peptide fragment) and the regeneration of the free, active enzyme, ready for another catalytic cycle. worthington-biochem.com
Direct crystallographic observation has successfully captured the acyl-enzyme intermediate in elastase, providing structural evidence for this mechanism. nih.govnih.govcapes.gov.brrcsb.org These studies reveal the covalent bond between the substrate's carbonyl carbon and the active site serine's gamma-oxygen. nih.govnih.gov
Active Site Topography and Subsite Interactions (S1, S2, S3, P1, P2, P3 Pockets)
The specificity and efficiency of substrate cleavage are dictated by the intricate architecture of the enzyme's active site, which is composed of a series of subsites (S pockets) that accommodate the amino acid residues of the substrate (P residues). The Schechter and Berger nomenclature is used to describe these interactions, where the scissile bond is between the P1 and P1' residues, and the corresponding binding sites on the enzyme are S1 and S1'. Residues on the N-terminal side of the scissile bond are P1, P2, P3, etc., and they bind to the S1, S2, S3 subsites, respectively.
For elastase, the S1 pocket is a critical determinant of substrate specificity. It is a relatively shallow and hydrophobic pocket, which explains the preference of elastase for substrates with small, non-aromatic amino acid residues at the P1 position, such as alanine (B10760859) and valine. nih.govbeilstein-journals.orgmdpi.com The S1 pocket of elastase is significantly more constricted than that of other serine proteases like chymotrypsin, which have a deep and wide S1 pocket that accommodates bulky aromatic residues. beilstein-journals.org
The S2 subsite of elastase also plays a significant role in substrate binding and has been shown to exhibit flexibility. nih.gov It can interact with the P2 residue of the substrate. Studies have shown that the S2 subsite of human neutrophil elastase can undergo conformational changes to accommodate different inhibitor moieties. nih.gov For instance, the S2 pocket can form a deep, well-defined cavity to bind the P2 group of an inhibitor with high shape complementarity. nih.gov
The S3 subsite is generally more solvent-exposed and exhibits a broader specificity. beilstein-journals.org It interacts with the P3 residue of the substrate. While it has a preference for aromatic side chains in some contexts, its interactions are generally less restrictive than those of the S1 and S2 pockets. beilstein-journals.org
The interactions between the substrate's P residues and the enzyme's S subsites are not limited to simple side-chain recognition. Hydrogen bonds between the main-chain atoms of the substrate and the enzyme contribute significantly to the stability of the enzyme-substrate complex. For example, in the acyl-enzyme intermediate of elastase, the peptide backbone of the substrate forms an antiparallel beta-sheet with the main-chain atoms of the enzyme. nih.gov
Table 1: Key Subsite Interactions in Elastase
| Subsite | Corresponding Substrate Residue | General Characteristics | Preferred Residues (in P position) |
| S1 | P1 | Relatively shallow and hydrophobic, primary determinant of specificity. nih.govbeilstein-journals.orgmdpi.com | Small, uncharged, non-aromatic residues like Alanine and Valine. nih.govbeilstein-journals.orgnih.gov |
| S2 | P2 | Can exhibit significant flexibility and undergo conformational changes. nih.gov | Interactions can be varied; in some contexts, Lysine is preferred. |
| S3 | P3 | Solvent-exposed with broader specificity. beilstein-journals.org | Wide specificity, with some preference for aromatic side chains. beilstein-journals.org |
Influence of Amino Acid Residues at the P1 Position on Cleavage Efficiency and Specificity
The amino acid residue at the P1 position of the substrate is a primary determinant of the cleavage efficiency and specificity of serine proteases like elastase. nih.govnih.gov The nature of the P1 side chain and its interaction with the S1 pocket of the enzyme significantly impacts the rate of catalysis.
For elastases, there is a strong preference for small, aliphatic amino acid residues at the P1 position. nih.govnih.gov Studies have consistently shown that substrates with Alanine (Ala) or Valine (Val) at the P1 position are cleaved with high efficiency by various elastases, including human neutrophil elastase and porcine pancreatic elastase. nih.govnih.gov This preference is a direct consequence of the restricted size and hydrophobic nature of the S1 pocket in these enzymes.
In contrast, substrates with bulky or charged residues at the P1 position are generally poor substrates for elastase. For example, elastase does not efficiently cleave after aromatic residues like Phenylalanine (Phe) because its constricted S1 pocket cannot accommodate such large side chains. beilstein-journals.org Similarly, the introduction of charged residues like Arginine (Arg) or Lysine (Lys) at the P1 position can significantly reduce the inhibitory activity of protease inhibitors targeting elastase, highlighting the importance of a non-polar interaction in the S1 pocket. mdpi.com
Kinetic studies comparing different p-nitroanilide substrates have provided quantitative data on the influence of the P1 residue. For instance, human leukocyte elastase exhibits a much higher catalytic efficiency (kcat/Km) for Suc-Ala-Ala-Val-pNA compared to Suc-Ala-Ala-Ala-pNA, indicating a preference for Valine over Alanine at the P1 position in this context. acs.org
The importance of the P1 residue extends beyond simple binding affinity. The correct fit of the P1 side chain into the S1 pocket is crucial for the proper positioning of the scissile bond relative to the catalytic triad, which is essential for efficient hydrolysis.
Table 2: Relative Cleavage Efficiency of p-Nitroanilide Substrates by Elastase Based on P1 Residue
| Substrate | P1 Residue | Relative Cleavage Efficiency |
| Suc-Ala-Ala-Val -pNA | Valine | High acs.org |
| Suc-Ala-Ala-Ala -pNA | Alanine | Moderate to High nih.govacs.org |
| MeO-Suc-Ala-Ala-Pro-Val -pNA | Valine | High acs.org |
| Substrates with bulky/charged P1 residues | e.g., Phe, Arg, Lys | Low beilstein-journals.orgmdpi.com |
Note: Relative efficiencies can vary depending on the specific elastase and the full substrate sequence.
Analysis of Temperature Dependencies and Solvent Isotope Effects on Catalytic Rates
The catalytic rate of enzymatic reactions, including the cleavage of this compound, is sensitive to environmental factors such as temperature and the isotopic composition of the solvent.
Temperature Dependencies:
Like most enzymatic reactions, the rate of cleavage of this compound by elastase increases with temperature up to an optimal point. nih.govresearchgate.net This is due to the increased kinetic energy of both the enzyme and substrate molecules, leading to more frequent and energetic collisions. However, beyond the optimal temperature, the enzyme's structure begins to denature, leading to a rapid loss of activity. nih.govresearchgate.net The optimal temperature for serine proteases can vary widely depending on the source organism and its adaptation to different thermal environments. opinvisindi.isau.dk For instance, proteases from thermophilic organisms exhibit higher optimal temperatures and greater thermal stability compared to those from mesophilic or psychrophilic organisms. nih.govau.dk
Solvent Isotope Effects:
Solvent isotope effect (SIE) studies, where water (H₂O) is replaced with deuterium (B1214612) oxide (D₂O), are a powerful tool for probing the role of proton transfer in the reaction mechanism. nih.govresearchgate.netmdpi.com For the hydrolysis of p-nitroanilide substrates by serine proteases, a "normal" solvent kinetic isotope effect (SKIE) is often observed, where the reaction rate is slower in D₂O than in H₂O (kH/kD > 1). acs.orgtandfonline.com
This normal SKIE suggests that a proton transfer step is at least partially rate-limiting. In the context of the serine protease mechanism, this could be the proton transfer from serine to histidine during acylation, or the proton transfer from the activated water molecule to histidine during deacylation. acs.org The magnitude of the SIE can provide further insights into the nature of the transition state. For example, a significant SIE on kcat for the hydrolysis of various p-nitroanilide substrates by human leukocyte elastase suggests that proton transfer is involved in the rate-limiting step. acs.org
In some cases, an "inverse" SIE (kH/kD < 1) can be observed, which may indicate changes in the strength of hydrogen bonds in the transition state or other complex phenomena. nih.govresearchgate.netmdpi.com The interpretation of SIEs requires careful consideration of the specific substrate and enzyme system, as well as the pH and other reaction conditions.
Table 3: Summary of Environmental Influences on Catalytic Rates
| Factor | Effect on Catalytic Rate | Mechanistic Insight |
| Temperature | Increases to an optimum, then decreases rapidly. nih.govresearchgate.net | Reflects the balance between increased kinetic energy and thermal denaturation of the enzyme. |
| Solvent Isotope (D₂O) | Typically decreases the rate (normal SIE). acs.orgtandfonline.com | Indicates that a proton transfer step is involved in the rate-limiting part of the reaction. acs.org |
Substrate Specificity Profiling and Comparative Analysis of Ala Ala Val Ala P Nitroanilide
Evaluation of Specificity against a Broad Panel of Proteases
N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide is recognized as a chromogenic and synthetic peptide substrate primarily for proteases like elastase and subtilisin. scientificlabs.co.uk Research has demonstrated its utility as a substrate for a range of proteases from various organisms.
Notably, it has been effectively used to measure the activity of:
Human Neutrophil Elastase (HNE): This substrate is employed in assays to determine the enzymatic activity of HNE. researchgate.net
Bacillus pumilus alkaline protease (DHAP): It serves as a synthetic peptide substrate for this bacterial protease. scientificlabs.co.uk
Mesophilic subtilisin Carlsberg: The hydrolytic activity of both wild-type and mutant forms of this enzyme has been assessed using this substrate. sigmaaldrich.com
Pseudoalteromonas arctica cold-active protease (Pro21717): Its utility extends to the characterization of proteases from extremophilic organisms. sigmaaldrich.com
Thermoplasma volcanium protease: While this chymotrypsin-like serine protease can hydrolyze N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide, it does so with relatively low efficiency compared to other substrates. tandfonline.com
Photobacterium sp. A5-7 serine protease (P57): This marine bacterial protease also demonstrates activity against this substrate. frontiersin.orgnih.gov
The specificity of a protease is dictated by the interaction between the substrate's peptide sequence and the enzyme's binding pockets, known as subsites. oup.com The amino acid at the P1 position of the substrate is particularly critical for determining which protease will cleave it. For elastase, small aliphatic residues like alanine (B10760859) are preferred at the P1 position.
Table 1: Documented Protease Activity on N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide
| Protease | Organism/Source |
|---|---|
| Neutrophil Elastase | Human |
| Alkaline Protease (DHAP) | Bacillus pumilus |
| Subtilisin Carlsberg | Mesophilic Bacterium |
| Cold-active Protease (Pro21717) | Pseudoalteromonas arctica |
| Chymotrypsin-like Protease | Thermoplasma volcanium |
| Serine Protease (P57) | Photobacterium sp. A5-7 |
Comparative Hydrolysis Efficiency with Related Chromogenic Substrates
The efficiency of N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide as a substrate is often compared with other similar chromogenic p-nitroanilide (pNA) peptides to understand protease specificity better. The core structure of these substrates involves a peptide sequence linked to a p-nitroaniline group, which, upon cleavage, releases a yellow-colored product that can be measured spectrophotometrically.
Key comparative substrates include:
N-Suc-Ala-Ala-Ala-pNA: This substrate is considered highly specific for elastase due to the preference of elastase for small aliphatic residues at the P1 position. It is often used as a standard for assaying elastase activity. sigmaaldrich.com
N-Suc-Ala-Ala-Pro-Phe-pNA: This substrate is favored by chymotrypsin-like proteases, which recognize the large hydrophobic phenylalanine residue at the P1 position. It is also used to measure the activity of cathepsin G and subtilisin.
N-Suc-Ala-Ala-Pro-Leu-pNA: The leucine (B10760876) at the P1 position makes this substrate suitable for assaying proteases that have a preference for this hydrophobic residue. frontiersin.orgresearchgate.net
Studies on a chymotrypsin-like protease from Thermoplasma volcanium showed that it could hydrolyze N-Succinyl-Ala-Ala-Ala-pNA efficiently, but had lower activity on N-Succinyl-Ala-Ala-Val-pNA and N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide. tandfonline.com This indicates that for this particular enzyme, the presence of valine or an additional alanine in the sequence reduces the hydrolysis efficiency compared to a simple tri-alanine peptide.
Similarly, research on a serine protease from Photobacterium sp. A5-7 (P57) utilized a panel of synthetic substrates to determine its specificity. nih.gov The panel included N-succinyl-Ala-Ala-Pro-Leu-p-nitroanilide (AAPL), N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (AAPF), and N-succinyl-Ala-Ala-Val-Ala-p-nitroanilide (AAVA), among others, highlighting the common practice of comparing hydrolysis rates across different peptide sequences to profile an enzyme's preferences. nih.gov
Table 2: Common Chromogenic Substrates for Protease Specificity Studies
| Substrate Name | Peptide Sequence (P4-P1) | Primary Target Protease(s) |
|---|---|---|
| N-Suc-Ala-Ala-Val-Ala p-nitroanilide | Ala-Ala-Val-Ala | Elastase, Subtilisin |
| N-Suc-Ala-Ala-Ala-pNA | Ala-Ala-Ala | Elastase |
| N-Suc-Ala-Ala-Pro-Phe-pNA | Ala-Ala-Pro-Phe | Chymotrypsin, Cathepsin G, Subtilisin |
| N-Suc-Ala-Ala-Pro-Leu-pNA | Ala-Ala-Pro-Leu | Chymotrypsin-like proteases |
Impact of Peptide Sequence Variations and Stereochemistry on Protease Selectivity
The specificity of a protease for its substrate is profoundly influenced by the amino acid sequence of the substrate, particularly the residues at and around the cleavage site (P positions). oup.com The interaction between the substrate's P2 residue and the protease's S2 subsite is a major determinant of specificity for many proteases, including papain-like cysteine proteases. nih.gov
A significant comparison in substrate design is the substitution of amino acids at the P2 position, for example, comparing proline and valine. Proline's unique rigid structure can have a significant impact on how a substrate binds to a protease. oup.com While proline at the P1 position is generally not accepted by most proteases, its presence at the P2 or P4 position can sometimes enhance cleavage. oup.com This is because the rigidity of the Xaa-Pro peptide bond can affect the flexibility of the substrate backbone, which in turn influences its binding to the enzyme. oup.com
For instance, thrombin exhibits a strict preference for proline at the P2 position. pnas.org In contrast, some proteases, like a Tpr peptidase from Porphyromonas gingivalis, show a strong preference for proline at both the P2 and P3 positions. frontierspartnerships.org Studies on pro-pro endopeptidases (PPEPs) have shown that PPEP-2 prefers a valine at the P2' position, distinguishing it from PPEP-1. biorxiv.org
The stereochemistry of the amino acids in the peptide substrate is also critical. Most proteases are highly stereospecific and preferentially bind to substrates composed of L-amino acids, which are the naturally occurring form. The use of a substrate containing a D-amino acid, such as D-Val-Leu-Lys-pNA, often results in significantly reduced or no enzymatic activity and can serve as a negative control in stereospecificity studies. This highlights the precise three-dimensional complementarity required between the enzyme's active site and the substrate for efficient catalysis.
Insights from Site-Directed Mutagenesis of Proteases on Substrate Specificity Using Ala-Ala-Val-Ala p-Nitroanilide
Site-directed mutagenesis is a powerful technique used to investigate the functional role of specific amino acid residues in an enzyme's catalytic activity and substrate specificity. By changing a single amino acid in a protease, researchers can observe the effect on the hydrolysis of substrates like N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide.
One study investigated the role of Asn219 in the thermostable serine protease aqualysin I from Thermus aquaticus. tandfonline.com The researchers replaced Asn219, which is near the catalytic residue Ser222, with serine (N219S) and threonine (N219T). The N219S mutant showed an approximate doubling of catalytic efficiency (kcat/Km) for synthetic peptide substrates, including N-Succinyl-L-Ala-L-Ala-L-Val-L-Ala-p-nitroanilide, compared to the wild-type enzyme. tandfonline.com This increase was primarily due to a change in the catalytic rate constant (kcat) rather than the Michaelis constant (Km), suggesting that the smaller side chain of serine reduced steric hindrance and optimized the arrangement of the catalytic triad (B1167595). tandfonline.com In contrast, the N219T mutant exhibited a slight decrease in efficiency. tandfonline.com
Another example involves the mutagenesis of subtilisin Carlsberg, where N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide was used to assess the hydrolytic activity of wild-type and mutant versions of the enzyme. sigmaaldrich.com Such studies, where the enzyme is altered and the effect on a specific substrate is measured, provide direct evidence for the roles of individual amino acid residues in substrate recognition and catalysis.
These experiments underscore how even subtle changes in the protease's structure, engineered through site-directed mutagenesis, can significantly alter its interaction with and cleavage of N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide, thereby providing deep insights into the molecular basis of substrate specificity. tandfonline.com
Table 3: Effect of Aqualysin I Mutation on Catalytic Efficiency (kcat/Km) with N-Succinyl-L-Ala-L-Ala-L-Val-L-Ala-p-nitroanilide
| Enzyme Variant | kcat/Km (s⁻¹mM⁻¹) | Fold Change vs. Wild Type |
|---|---|---|
| Wild Type | Value not explicitly stated, used as baseline | 1.0 |
| N219S Mutant | Value approximately doubled | ~2.0 |
| N219T Mutant | Value slightly decreased | <1.0 |
Data derived from qualitative descriptions in the cited research. tandfonline.com
Enzyme Kinetics and Inhibition Studies Using Ala Ala Val Ala P Nitroanilide
Determination of Michaelis-Menten Kinetic Parameters (Kₘ, Vₘₐₓ, kcat)
The Michaelis-Menten model is fundamental to understanding enzyme kinetics. The parameters derived from this model, namely the Michaelis constant (Kₘ), maximum velocity (Vₘₐₓ), and the catalytic constant (kcat), provide insights into an enzyme's affinity for its substrate and its catalytic efficiency. wikipedia.org
Kₘ (Michaelis Constant): This parameter represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the enzyme's affinity for the substrate; a lower Kₘ value indicates a higher affinity.
Vₘₐₓ (Maximum Velocity): This is the maximum rate of the reaction when the enzyme is saturated with the substrate.
kcat (Catalytic Constant or Turnover Number): This represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. wikipedia.org It is calculated from the equation: kcat = Vₘₐₓ / [E]t, where [E]t is the total enzyme concentration.
Studies utilizing Suc-AAVA-pNA and similar substrates have determined these kinetic parameters for various proteases. For instance, research on a chymotrypsin-like serine protease from Thermoplasma volcanium showed that while it could hydrolyze N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide, it did so with relatively low efficiency compared to other substrates. tandfonline.com In a study of aqualysin I, the Kₘ for Suc-Ala-Ala-Val-pNA was found to be identical to that of Suc-Ala-Ala-Ala-pNA, though the kcat was significantly lower, indicating that the P1 site preference affects the catalytic rate more than substrate binding in this case. tandfonline.com
Table 1: Michaelis-Menten Kinetic Parameters for Various Proteases with Related Substrates
| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (µmol·min⁻¹·mg⁻¹) | kcat (s⁻¹) | Source |
|---|---|---|---|---|---|
| Thermoplasma volcanium Serine Protease | N-Succinyl-L-phenylalanine-p-nitroanilide | 2.2 | 0.045 (µmol·mL⁻¹·min⁻¹) | - | tandfonline.com |
| AprE176 | N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | 0.23 | - | 13.2 | koreascience.kr |
| M179 (mutant AprE176) | N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | 0.32 | - | 18.5 | koreascience.kr |
Note: Direct kinetic data for Ala-Ala-Val-Ala p-nitroanilide was not consistently available across the searched literature. The table presents data for structurally related substrates to illustrate the application of the kinetic principles.
Analysis of Enzyme Inhibitor Interactions and Mechanisms
The inhibition constant (Kᵢ) is a critical parameter that quantifies the potency of an inhibitor. It represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value signifies a more potent inhibitor. The Lineweaver-Burk plot, a double reciprocal plot of 1/velocity versus 1/[substrate], is a graphical method used to determine Kᵢ and to distinguish between different types of reversible inhibition (competitive, non-competitive, and uncompetitive). pnas.org
For example, in the study of indole-3-carbinol (B1674136) (I3C) as an inhibitor of human elastase, Lineweaver-Burk plots using a related substrate, N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide, demonstrated that I3C is a noncompetitive inhibitor, as the plots at different inhibitor concentrations shared the same x-intercept (-1/Kₘ). pnas.org The Kᵢ was then determined from a Dixon plot. pnas.org Similarly, the inhibition of porcine pancreatic elastase (PPE) and human neutrophil elastase (HNE) by synthetic peptides has been characterized by determining their Kᵢ values. uminho.pt
Table 2: Inhibition Constants (Kᵢ) for Various Elastase Inhibitors
| Inhibitor | Enzyme | Kᵢ (µM) | Type of Inhibition | Source |
|---|---|---|---|---|
| Indole-3-carbinol (I3C) | Human Neutrophil Elastase | ≈12 | Noncompetitive | pnas.org |
| Sivelestat (ONO-5046) | Human Neutrophil Elastase | 0.2 | Competitive | escientificpublishers.com |
| MGWCTASVPPQCYG(GA)₇ | Human Neutrophil Elastase | 0.057 | Competitive | uminho.pt |
Some inhibitors, known as mechanism-based or suicide inhibitors, inactivate enzymes in a time-dependent manner. These inhibitors are initially unreactive but are converted into a reactive form by the target enzyme's catalytic mechanism, which then irreversibly inactivates the enzyme.
Time-dependent inactivation studies typically involve incubating the enzyme with the inhibitor and measuring the residual enzyme activity at different time points. nih.govwichita.edu The rate of inactivation can provide insights into the inhibitor's mechanism. For instance, the inactivation of human neutrophil elastase by certain inhibitors can be followed by monitoring the hydrolysis of a substrate like MeOSuc-AAPV-p-nitroanilide over time. nih.gov The data from such experiments can reveal saturation kinetics, indicating the formation of a reversible enzyme-inhibitor complex before the irreversible inactivation step. nih.gov
Inhibition Constant (Ki) Determination (e.g., Lineweaver-Burk plots)
Mechanistic Basis of Inhibition as Revealed by Substrate-Inhibitor Competition and Interaction
The mechanism of inhibition is often elucidated by studying the competition between the substrate and the inhibitor for the enzyme's active site. In competitive inhibition, the inhibitor directly competes with the substrate for binding to the active site. This is often observed when the inhibitor is a structural analog of the substrate. uminho.ptoup.com
The interaction between the inhibitor and the enzyme's active site can be highly specific, depending on the amino acid residues in the enzyme's binding pockets (subsites). For instance, cyanobacterial compounds like lyngbyastatin 7 act as substrate mimics, with specific moieties of the inhibitor occupying the enzyme's subsites, leading to potent inhibition of elastase. nih.gov The design of selective inhibitors often relies on exploiting the differences in the subsites of related proteases. nih.gov
Studies have shown that for competitive inhibitors, the apparent Kₘ for the substrate increases in the presence of the inhibitor, while Vₘₐₓ remains unchanged. The degree of inhibition depends on the relative concentrations of the substrate and the inhibitor. uminho.pt This competitive relationship is a cornerstone for designing effective protease inhibitors for therapeutic applications. escientificpublishers.com
Assay Development and Advanced Methodologies for Protease Activity Assessment
Development and Optimization of Colorimetric Assays for High-Throughput Screening
The development of colorimetric assays using N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide for high-throughput screening (HTS) involves adapting the basic enzymatic reaction to a multi-well plate format, allowing for the simultaneous testing of numerous compounds. Optimization is key to ensuring the assay is robust, reproducible, and sensitive enough for screening large libraries of potential inhibitors or activators.
Key optimization parameters include:
Substrate and Enzyme Concentration: Determining the optimal concentrations of both the N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide substrate and the target protease is critical. Typically, the substrate concentration is set around its Michaelis constant (Kₘ) to ensure the reaction rate is sensitive to changes in enzyme activity caused by inhibitors.
Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer must be optimized for maximal enzyme activity and stability. For many serine proteases, buffers like Tris-HCl or HEPES at a pH between 7.5 and 8.5 are common. sigmaaldrich.comoup.com
Reaction Time and Temperature: Assays are typically performed at a constant temperature (e.g., 25°C or 37°C) where the enzyme is stable and active. oup.comworthington-biochem.com The reaction is monitored over time, and the initial linear rate of p-nitroaniline release is used to calculate enzyme activity, a process readily automated in plate readers.
Solvent Tolerance: Since compounds in screening libraries are often dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO), the assay must be optimized to tolerate a certain percentage of the solvent without significant loss of enzyme activity. researchgate.net
For HTS, the assay's performance is often validated using statistical metrics such as the Z'-factor, which assesses the separation between positive and negative controls. A Z'-factor greater than 0.5 is generally considered indicative of a robust and reliable assay suitable for screening.
Integration with Microdialysis Sampling for In Situ Enzymatic Activity Detection
While no specific studies integrating N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide with microdialysis were identified, the methodology has been established with structurally similar substrates like N-Succinyl-Ala-Ala-Ala-p-nitroanilide. This advanced technique allows for the in situ monitoring of enzymatic activity in complex biological environments, such as living tissue.
The general principle involves:
A microdialysis probe, which has a semi-permeable membrane at its tip, is inserted into the target tissue.
A solution containing the chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide) is slowly perfused through the probe.
The substrate diffuses out of the probe into the extracellular space, where it can be cleaved by local proteases.
The resulting product, p-nitroaniline, along with the uncleaved substrate, diffuses back into the probe and is collected in the dialysate.
The collected dialysate is then analyzed, often using highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), to quantify the amount of p-nitroaniline produced, providing a measure of real-time enzymatic activity at the sampling site.
This approach offers a powerful tool for studying dynamic changes in protease activity in physiological and pathological processes.
Considerations for Assay Interference and Signal-to-Noise Optimization in Complex Biological Samples (e.g., plasma, tissue equivalents)
When using N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide in complex biological samples like blood plasma or tissue homogenates, several factors can interfere with the assay and reduce the signal-to-noise ratio.
Potential Sources of Interference:
Endogenous Protease Inhibitors: Biological fluids contain natural protease inhibitors (e.g., alpha-1-antitrypsin in plasma) that can suppress the activity of the target enzyme, leading to an underestimation of its true levels.
Competing Substrates: Other proteins and peptides in the sample can act as competing substrates, reducing the rate of N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide cleavage.
Sample Color and Turbidity: The inherent color of samples (e.g., from hemoglobin in hemolyzed blood) or turbidity (e.g., from lipids) can interfere with the spectrophotometric measurement of p-nitroaniline at 405-410 nm.
Nonspecific Hydrolysis: Other proteases present in the sample may also cleave the substrate, leading to a false-positive signal.
Strategies for Optimization:
Sample Dilution: Diluting the biological sample can reduce the concentration of interfering substances.
Use of Specific Inhibitors: To measure the activity of a specific protease, a cocktail of inhibitors against other proteases can be added.
Appropriate Controls: Running parallel control reactions, such as a sample without the substrate or a substrate without the sample, is essential to correct for background absorbance and non-enzymatic substrate degradation.
Kinetic Analysis: Monitoring the reaction over time can help distinguish the specific enzymatic reaction from background noise.
One study on a chymotrypsin-like protease from Thermoplasma volcanium utilized N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide and noted it was hydrolyzed with relatively low efficiency compared to other substrates, highlighting the importance of substrate selection for optimal signal generation. tandfonline.com
Strategies for Miniaturized and Automated Assay Systems Development
The development of miniaturized and automated assay systems for protease activity offers advantages in terms of reduced reagent consumption, lower sample volumes, and increased throughput. While specific examples for N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide are not detailed in the literature, general strategies are applicable.
Miniaturization and Automation Approaches:
Microfluidic Devices: These "lab-on-a-chip" systems can perform enzymatic reactions in channels with volumes in the nanoliter to microliter range. Substrates like N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide are well-suited for such platforms, where the colorimetric output can be detected directly on the chip using integrated optical sensors.
Robotic Liquid Handling: Automation of pipetting steps using robotic systems is fundamental to HTS. These systems can accurately dispense the substrate, enzyme, sample, and test compounds into microplates, minimizing human error and increasing reproducibility.
Immobilized Substrates: Covalently attaching the substrate to a solid support, such as cellulose (B213188) nanocrystals or the surface of a biosensor, is an emerging strategy. researchgate.net This can create a localized sensor where the cleavage of the substrate and release of p-nitroaniline can be detected, forming the basis for test strips or other point-of-care diagnostic devices. For instance, a similar tripeptide substrate, N-Succinyl-Ala-Ala-Val-p-nitroanilide, has been attached to cellulose nanocrystals to create a colorimetric sensor for human neutrophil elastase. researchgate.net
These advanced methodologies pave the way for more efficient and sophisticated applications of protease substrates like N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide in both research and clinical diagnostics.
Role of Ala Ala Val Ala P Nitroanilide in Biochemical Research Paradigms
Investigation of Protease Function in Cellular and Extracellular Matrix Degradation
The breakdown of cellular structures and the extracellular matrix (ECM) is a fundamental process in both normal physiology and pathology, often mediated by proteases. The substrate Ala-Ala-Val-Ala p-nitroanilide and its analogues are crucial for quantifying the activity of proteases involved in this degradation.
Human neutrophil elastase (HNE), a serine protease, plays a significant role in the innate immune response but can also cause tissue damage through its broad degradative capabilities. nih.gov It is known to break down key ECM components such as elastin (B1584352) and various types of collagen. nih.gov In inflammatory conditions like rheumatoid arthritis, abnormally high levels of elastase and collagenase in the synovial fluid contribute directly to the destruction of joint cartilage. nih.gov Studies have used substrates like N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide, which is highly specific for elastase, to measure this elevated enzymatic activity and demonstrate the synergistic action of these enzymes in joint pathogenesis. nih.gov
Beyond the ECM, proteases can target cellular components. For instance, the secreted autotransporter toxin (Sat) of uropathogenic Escherichia coli, a serine protease, has been shown to degrade cytoskeletal proteins. In vitro studies demonstrated that Sat could break down proteins like spectrin (B1175318) and β2-integrin within the membrane fraction of bladder and kidney cells, potentially contributing to the cytopathic effects observed during urinary tract infections. The use of chromogenic substrates in related assays helps characterize the proteolytic activity of such toxins.
Table 1: Examples of Protease-Mediated Degradation Investigated with p-Nitroanilide Substrates
| Protease | Source | Target Component(s) | Associated Condition/Process | Citation |
|---|---|---|---|---|
| Neutrophil Elastase | Human Neutrophils | Elastin, Collagen (Types I-IV) | Inflammation, Rheumatoid Arthritis, COPD | nih.govnih.gov |
| Collagenase | Human Synovial Fluid | Collagen | Rheumatoid Arthritis | nih.gov |
| Sat Toxin (Serine Protease) | Uropathogenic E. coli | Spectrin, β2-Integrin (Cytoskeletal) | Urinary Tract Infection Pathogenesis |
Applications in the Study of Protease Regulation and Biochemical Pathways
The activity of proteases is tightly regulated to prevent unwanted tissue destruction. This compound and similar substrates are vital for studying these regulatory mechanisms, including the role of endogenous inhibitors and the impact of external factors on protease activity.
A critical aspect of regulation is the balance between proteases and their inhibitors. In inflammatory lung diseases like chronic obstructive pulmonary disease (COPD) and cystic fibrosis, this balance is often disrupted. Research has shown that hypoxia, a condition common in these diseases, can down-regulate the expression of secretory leukocyte protease inhibitor (SLPI), a major anti-protease in the airways. This reduction in SLPI leads to an excess of active proteases, like neutrophil elastase, contributing to tissue damage and impaired immune defense. Assays using substrates such as N-methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide are employed to measure the functional activity of elastase and the inhibitory capacity of substances like SLPI.
Protease regulation can also be compromised by pathogens. In periodontitis, proteases secreted by bacteria like Porphyromonas gingivalis (known as gingipains) can degrade and inactivate host-derived protease inhibitors such as elafin and SLPI. This effectively dismantles the host's protective screen, leading to uncontrolled proteolytic activity and tissue breakdown. The study of these interactions often involves measuring the residual activity of human proteases on chromogenic substrates after exposure to bacterial enzymes. Similarly, in conditions like peritonitis, endogenous inhibitors such as the α1-protease inhibitor can become functionally inactive, further demonstrating the importance of inhibitor integrity in controlling proteolysis.
Utility in Enzyme Discovery and Characterization from Diverse Biological Sources (e.g., Archaea, Bacteria, Fungi, Plants)
The chromogenic substrate N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide is a versatile tool for discovering and characterizing new proteases from a wide array of organisms, owing to its specificity for common protease families.
Archaea: Researchers have used succinyl-Ala-Ala-Val-Ala-p-nitroanilide to assay protease activity from hyperthermophilic archaea, which thrive in extreme environments. These studies are crucial for understanding microbial physiology in harsh conditions and for identifying robust enzymes with potential for industrial applications.
Bacteria: The substrate has been instrumental in the characterization of novel bacterial proteases. For example, a new S8 family serine protease, named P57, was identified from the marine bacterium Photobacterium sp. A5–7. nih.gov N-succinyl-Ala-Ala-Val-Ala-p-nitroanilide (AAVA) was used to determine the enzyme's specific activity, optimal pH (8.0), and optimal temperature (40°C). nih.gov It has also been used to assess the hydrolytic activity of proteases from Bacillus pumilus and the cold-active protease from Pseudoalteromonas arctica.
Fungi: In mycology, p-nitroanilide substrates are used to explore the vast enzymatic machinery of fungi. For instance, studies on the human pathogen Aspergillus fumigatus identified a family of secreted proteases called sedolisins. While a range of peptide-p-nitroanilide substrates were used to determine that some of these were tripeptidyl-peptidases, this class of substrate is fundamental to such characterization efforts.
Plants: While p-nitroanilide-based substrates are widely used to characterize plant proteases, the specific peptide sequence recognized can vary. Plant proteases are often assayed against a panel of substrates to determine if they have trypsin-like or chymotrypsin-like specificity. For example, a serine protease from coconut endosperm was found to prefer substrates with arginine at the cleavage site, such as Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA). Similarly, a protease from honeydew melon was characterized using substrates like Suc-Ala-Ala-Pro-Phe-pNA and Suc-Ala-Ala-Pro-Leu-pNA. tandfonline.com The use of these varied substrates is essential for accurately defining the function of newly discovered plant enzymes.
Table 2: Characterization of Microbial Proteases Using p-Nitroanilide Substrates
| Enzyme/Organism | Source Domain | Substrate(s) Used | Key Findings | Citation |
|---|---|---|---|---|
| Protease P57 | Bacteria (Photobacterium sp.) | N-succinyl-Ala-Ala-Val-Ala-p-nitroanilide | New S8 family serine protease; Optimal pH 8.0, Optimal Temp 40°C | nih.gov |
| Cold-active protease (Pro21717) | Bacteria (Pseudoalteromonas arctica) | N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide | Characterization of a cold-adapted enzyme | |
| Sedolisins (SedB, SedC, SedD) | Fungi (Aspergillus fumigatus) | Tripeptide-p-nitroanilide substrates | Identified as acidic tripeptidyl-peptidases (TPP) |
Contribution to the Understanding of Protease Imbalance and Related Enzymatic Dysregulation
A balanced proteolytic environment is essential for maintaining tissue homeostasis. The dysregulation of this balance, often characterized by an excess of protease activity over inhibitory capacity, is a hallmark of many diseases. Substrates like this compound are critical for quantifying this imbalance and understanding its pathological consequences.
In rheumatoid arthritis, the activity of elastase and collagenase in synovial fluid is dramatically higher—about 30 times—than in osteoarthritis. nih.gov In contrast, the activity of glutathione (B108866) reductase, an enzyme involved in protective antioxidant pathways, is only three times higher. nih.gov This stark disparity, highlighted by enzymatic assays, points to a severe protease/anti-protease imbalance that drives the aggressive joint destruction seen in the disease. nih.gov
The concept of a protease/anti-protease imbalance is also central to the pathogenesis of chronic lung diseases. In COPD and cystic fibrosis, chronic inflammation and hypoxia lead to both an overabundance of proteases from inflammatory cells and a reduction in endogenous inhibitors like SLPI. This creates a highly proteolytic environment that degrades lung tissue, impairs host defense, and perpetuates a cycle of inflammation and infection. Assays using substrates like N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide are fundamental to research that quantifies this imbalance and investigates potential therapeutic interventions aimed at restoring it. Dysregulated neutrophil elastase activity is specifically linked to the progression of acute respiratory distress syndrome (ARDS), pulmonary fibrosis, and COPD.
This imbalance is also evident in infectious diseases. During periodontitis, the host response is subverted by bacterial enzymes that destroy protease inhibitors, tipping the balance in favor of degradation and allowing the infection to cause significant tissue damage.
Table 3: Conditions Associated with Protease Imbalance
| Disease/Condition | Key Proteases Involved | Nature of Imbalance | Pathological Consequence | Citation |
|---|---|---|---|---|
| Rheumatoid Arthritis | Neutrophil Elastase, Collagenase | Massively elevated protease activity overwhelms protective mechanisms. | Joint cartilage destruction | nih.gov |
| COPD / Cystic Fibrosis | Neutrophil Elastase | Hypoxia-induced downregulation of inhibitors (SLPI) coupled with high protease burden. | Lung tissue degradation, impaired immunity | |
| Periodontitis | Host Proteases (e.g., NE), Bacterial Gingipains | Bacterial enzymes degrade and inactivate host protease inhibitors (SLPI, elafin). | Destruction of periodontal tissues |
Emerging Research Avenues and Future Perspectives
Design of Next-Generation Chromogenic and Fluorogenic Protease Substrates with Enhanced Selectivity
The development of protease substrates has evolved significantly from early colorimetric reagents like p-nitroanilides (pNA). openbiochemistryjournal.comresearchgate.net While effective and inexpensive, pNA-based substrates have limitations in sensitivity, which has driven the design of more advanced fluorogenic substrates. The goal is to create tools that offer higher sensitivity and are less prone to assay interference. openbiochemistryjournal.comresearchgate.net
One promising new class of substrates is based on 7-nitrobenz-2-oxa-1,3-diazol-4-yl-amides (NBD-amides). openbiochemistryjournal.com These reagents represent a new generation of fluorometric probes for detecting protease activity. openbiochemistryjournal.comresearchgate.net Research has shown that NBD-based substrates can be synthesized for a wide range of proteases, including serine, cysteine, and metalloproteases, offering a viable alternative to common substrates. openbiochemistryjournal.com
Beyond the reporter group, enhancing selectivity involves modifying the peptide sequence itself. The Ala-Ala-Val-Ala sequence is a known substrate for elastase, which preferentially cleaves after small hydrophobic amino acids like valine. frontiersin.org By systematically altering the amino acid residues in the peptide chain, researchers can fine-tune substrate specificity. For example, studies on trypsin substrates have demonstrated that increasing the hydrophobicity of the amino acid at the P4 position can significantly enhance substrate specificity (k(cat)/K(m)). frontiersin.org This principle of rational design, based on the known preferences of a target protease, allows for the creation of highly selective substrates for specific enzymes, minimizing off-target cleavage and improving assay accuracy.
| Generation | Substrate Class | Example Reporter Group | Key Advantage | Reference |
|---|---|---|---|---|
| First | Colorimetric | p-nitroanilide (pNA) | Simplicity and cost-effectiveness | openbiochemistryjournal.comresearchgate.net |
| Second | Fluorogenic (FRET) | EDANS/DABCYL | Increased sensitivity over colorimetric assays | openbiochemistryjournal.com |
| Third | Fluorogenic | 7-amino-4-methylcoumarin (AMC) | High fluorescence quantum yield upon cleavage | openbiochemistryjournal.comnih.gov |
| Next-Generation | Fluorogenic | NBD-amide | Reduced assay interference and high sensitivity | openbiochemistryjournal.comresearchgate.net |
Application in Structural Biology for Enzyme-Substrate Complex Characterization via Co-crystallization and Cryo-EM
Understanding the precise three-dimensional interactions between a protease and its substrate is crucial for drug design and mechanistic studies. Co-crystallization of an enzyme with a substrate or substrate analogue, followed by X-ray diffraction analysis, provides an atomic-level snapshot of this interaction.
A study on papain, a cysteine protease, successfully determined the crystal structure of the enzyme in a complex with a p-nitroanilide substrate analogue (succinyl-Gln-Val-Val-Ala-Ala-p-nitroanilide). pnas.org This research revealed that the inhibitor binds at the R-domain side of the enzyme, not directly in the central binding cleft, providing crucial insights into its non-competitive inhibition mechanism. pnas.org Such structural data is invaluable for explaining the biological behavior of inhibitors and guiding the design of more potent and specific molecules.
However, this approach has its challenges. The inherent flexibility of peptide substrates like Ala-Ala-Val-Ala p-nitroanilide, which arises from multiple rotatable bonds in the peptide backbone, can make it difficult to obtain the stable, well-defined crystal structure required for X-ray diffraction. acs.org As a result, detailed 3D structural data for such complexes can be limited. Future advancements in structural biology, particularly the increasing power of cryo-electron microscopy (Cryo-EM), may help overcome these challenges by allowing the analysis of enzyme-substrate complexes that are resistant to crystallization.
Development of Advanced Computational Models for Predicting Substrate-Protease Interactions and Cleavage Sites
Computational modeling has become an indispensable tool for accelerating protease research. Techniques like molecular docking and molecular dynamics simulations allow scientists to predict how substrates like this compound bind to the active site of a protease and to estimate the energetics of this interaction.
These models are built on the detailed structural knowledge of protease active sites. For instance, the S1 sub-pocket of elastase-like proteases is known to favor small hydrophobic residues such as alanine (B10760859) or valine, which explains the enzyme's affinity for the Ala-Ala-Val-Ala sequence. nih.gov Computational studies can refine this understanding by performing virtual experiments, such as alanine-scanning, to pinpoint which residues are most critical for binding and selectivity. nih.gov
More advanced computational tools are also being developed to predict protease specificity on a larger scale. PoPS (Prediction of Protease Specificity) is one such tool that builds computational models of protease specificity from experimental data. nih.gov It uses a position-specific scoring matrix (PSSM) to represent the contribution of each amino acid at each position within the substrate, allowing for the prediction and ranking of potential cleavage sites within entire proteins or even proteomes. nih.gov These predictive models help to identify novel protease substrates and to understand the broader biological roles of proteases.
| Methodology | Description | Application Example | Reference |
|---|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a substrate when bound to a protease active site. | Modeling the binding of peptide-pNA substrates to reveal key interacting amino acids. | |
| Molecular Dynamics (MD) | Simulates the movement of atoms in the enzyme-substrate complex over time to study stability and conformational changes. | Assessing the stability of the substrate within the active site. | frontiersin.org |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding. | Refining inhibitor design based on known substrate interactions. | nih.gov |
| Position-Specific Scoring Matrix (PSSM) | A statistical model representing the amino acid preferences at each position of a protease cleavage site. | Predicting novel protease cleavage sites across a proteome using tools like PoPS. | nih.gov |
Integration with Proteomics and Other Multi-Omics Approaches for Comprehensive Protease Profiling in Biological Systems
While this compound is used in single-enzyme assays, a major frontier in biological research is the integration of such functional data into systems-level, multi-omics analyses. frontiersin.org This involves combining information from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of cellular processes.
The integration of enzyme kinetic data with quantitative proteomics allows for the estimation of key parameters like in vivo enzyme turnover numbers (kcat) on a large scale. By measuring both the abundance of a protease (via mass spectrometry-based proteomics) and its activity (using a substrate like this compound), researchers can gain a more accurate understanding of its functional state within a cell, which protein abundance alone cannot provide.
Furthermore, data from chromogenic substrate assays can complement and validate more advanced proteomics techniques like Activity-Based Protein Profiling (ABPP). ABPP uses specialized chemical probes that covalently bind to active enzymes, allowing for their identification and quantification within a complex proteome. nih.gov A classic pNA-based activity assay can be used in parallel to confirm that a probe has successfully inhibited its target enzyme or to determine the IC50 value of a newly discovered inhibitor. While newer techniques like Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS) offer more sensitive and high-throughput ways to profile protease activity, the simplicity and reliability of chromogenic substrates ensure their continued role as a valuable tool within the broader multi-omics landscape. researchgate.net
Q & A
Basic: What is the mechanism of action of Ala-Ala-Val-Ala p-nitroanilide in enzyme activity assays?
This compound acts as a chromogenic substrate for proteases and peptidases. Upon enzymatic hydrolysis, the peptide bond adjacent to the p-nitroaniline (pNA) group is cleaved, releasing free pNA, which absorbs strongly at 405–410 nm. This allows spectrophotometric quantification of enzyme activity. The kinetic mechanism involves substrate binding to the enzyme's active site, catalytic cleavage, and release of the chromophore, enabling real-time monitoring of reaction progress .
Basic: How should researchers design experiments to quantify enzyme activity using this substrate?
Experimental Design:
- Reaction Conditions: Use a buffer system optimized for the target enzyme (e.g., pH 7.5, 37°C as in cathepsin G assays) .
- Substrate Concentration: Start with 0.1–1 mM substrate, ensuring it exceeds the to approximate .
- Controls: Include blanks without enzyme to account for spontaneous substrate hydrolysis.
- Data Collection: Monitor absorbance at 405 nm continuously or at fixed time intervals. Calculate enzyme activity using the molar extinction coefficient of pNA () .
Advanced: How can researchers resolve contradictions in substrate specificity data across different enzyme isoforms?
Methodological Approach:
- Cross-Validation: Test the substrate against purified enzyme isoforms (e.g., cystine aminopeptidase vs. general aminopeptidases) under standardized conditions .
- Inhibitor Studies: Use isoform-specific inhibitors (e.g., p-hydroxymercuribenzoate for SH-dependent enzymes) to isolate contributions .
- Structural Analysis: Compare kinetic parameters (, ) and correlate with enzyme active-site mutations or post-translational modifications .
Advanced: What strategies optimize reaction conditions for this compound in kinetic assays?
Optimization Steps:
- pH Profiling: Test activity across a pH range (e.g., 5.0–9.0) to identify the enzyme’s optimal pH .
- Temperature Gradients: Assess activity at 25°C, 37°C, and higher temperatures while accounting for thermal denaturation .
- Effector Screening: Add divalent cations (e.g., Zn²⁺ activates some aminopeptidases) or reducing agents (e.g., dithiothreitol for SH-dependent enzymes) .
Basic: How does this compound compare to other p-nitroanilide substrates in specificity studies?
This substrate is tailored for enzymes recognizing aliphatic residues (Ala, Val). For example:
- Cathepsin G prefers substrates with Pro-Phe motifs (e.g., N-Succinyl-Ala-Ala-Pro-Phe pNA) .
- Caspases require aspartate-containing sequences (e.g., Ac-DEVD-pNA) .
- Cystine aminopeptidases hydrolyze benzyl-cysteine pNA more efficiently .
Comparative studies should use kinetic parameters (, ) to quantify specificity .
Advanced: How are enzyme kinetic parameters (kcatk_{cat}kcat, KmK_mKm) determined using this substrate?
Protocol:
- Initial Rate Measurements: Perform reactions at varying substrate concentrations (0.1–5 × ).
- Data Analysis: Plot rates vs. substrate concentration and fit to the Michaelis-Menten equation.
- Lineweaver-Burk Plots: Use vs. for linear regression to derive and .
- Validation: Replicate experiments with purified enzyme to minimize interference from contaminating proteases .
Basic: What precautions are necessary for handling and storing this compound?
- Storage: Lyophilized powder should be stored at –20°C in a desiccator to prevent hydrolysis.
- Reconstitution: Dissolve in DMSO or buffer immediately before use; avoid repeated freeze-thaw cycles.
- Stability Testing: Pre-test substrate solutions by measuring baseline absorbance (405 nm) to ensure low background .
Advanced: How can researchers address interference from endogenous chromophores in complex biological samples?
Mitigation Strategies:
- Sample Preparation: Remove pigments via dialysis, centrifugation, or affinity chromatography.
- Control Experiments: Use heat-inactivated enzyme samples to subtract background absorbance.
- Alternative Detection: Validate results with fluorogenic substrates (e.g., AMC derivatives) or HPLC-based quantification .
Advanced: What are the applications of this substrate in studying caspase-like or metalloprotease activities?
Case Study:
- Caspase-3 Assays: Replace with Ac-DEVD-pNA for apoptosis studies; Ala-Ala-Val-Ala pNA may detect alternative proteases in caspase-deficient systems .
- Metalloprotease Profiling: Combine with EDTA (a metalloprotease inhibitor) to distinguish serine/cysteine vs. metallo-enzyme contributions .
Basic: How can researchers validate the reproducibility of assays using this substrate?
Validation Criteria:
- Intra-Assay CV: Perform triplicate measurements under identical conditions (CV < 10% acceptable).
- Inter-Assay CV: Repeat experiments on different days with fresh substrate preparations.
- Reference Standards: Compare results with commercially validated kits or published datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
